molecular formula C12H11NO2S B1423293 Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate CAS No. 1354952-02-5

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate

Cat. No.: B1423293
CAS No.: 1354952-02-5
M. Wt: 233.29 g/mol
InChI Key: OWKUDSAXXSXSKN-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 4-position and a benzoate ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the ester . The reaction conditions generally require refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
  • 2,4-Disubstituted thiazoles
  • 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues

Comparison: Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to other thiazole derivatives, it may exhibit distinct antimicrobial or anticancer properties due to the presence of the benzoate ester group .

Properties

IUPAC Name

methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKUDSAXXSXSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216426
Record name Benzoic acid, 3-(4-methyl-2-thiazolyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-02-5
Record name Benzoic acid, 3-(4-methyl-2-thiazolyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(4-methyl-2-thiazolyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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